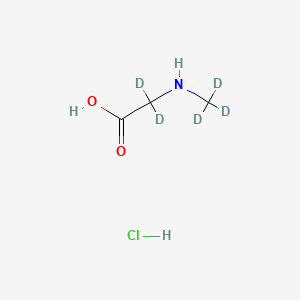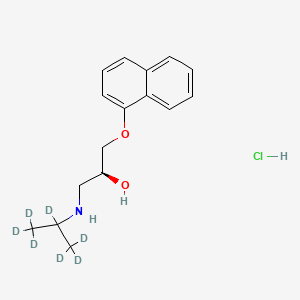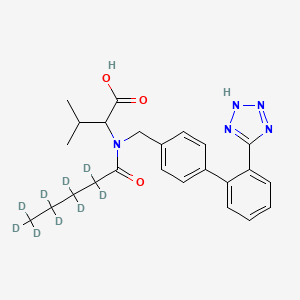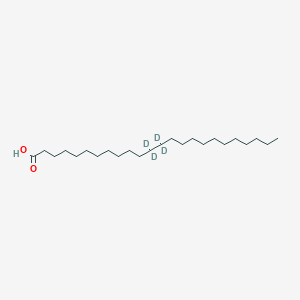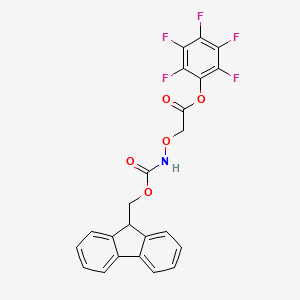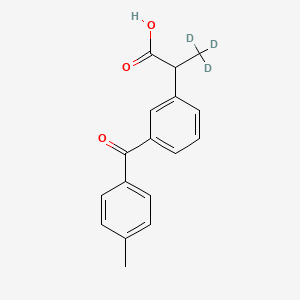
(R)-4-Methyl Ketoprofen-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Methyl Ketoprofen-d3 is a deuterated form of ®-4-Methyl Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling is used to trace the compound in various analytical and research applications. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties, making it valuable in both clinical and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyl Ketoprofen-d3 involves the incorporation of deuterium atoms into the ®-4-Methyl Ketoprofen molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods: Industrial production of ®-4-Methyl Ketoprofen-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and crystallization are used to purify the final product[][2].
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-Methyl Ketoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-Methyl Ketoprofen-d3 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for accurate quantification of ®-4-Methyl Ketoprofen.
Biomedical Research: Investigating the anti-inflammatory and analgesic effects in various disease models.
Environmental Studies: Monitoring the presence and degradation of the compound in environmental samples.
Wirkmechanismus
®-4-Methyl Ketoprofen-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the compound’s pharmacodynamics and pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
®-4-Methyl Ketoprofen: The non-deuterated form with similar pharmacological properties.
(S)-Ketoprofen: Another enantiomer of ketoprofen with similar anti-inflammatory effects.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Uniqueness: ®-4-Methyl Ketoprofen-d3 is unique due to its deuterium labeling, which provides advantages in analytical precision and stability. This makes it particularly valuable in research settings where accurate tracking and quantification are essential .
Eigenschaften
Molekularformel |
C17H16O3 |
|---|---|
Molekulargewicht |
271.32 g/mol |
IUPAC-Name |
3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3 |
InChI-Schlüssel |
PXERNXYPPAUBJI-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


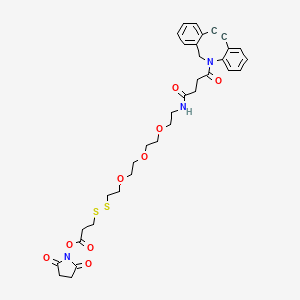
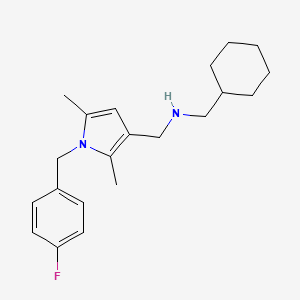
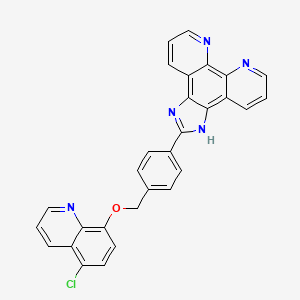
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
